molecular formula C2H7IN2S B1295613 Methyl aminomethanimidothioate hydroiodide CAS No. 4338-95-8

Methyl aminomethanimidothioate hydroiodide

Cat. No.: B1295613
CAS No.: 4338-95-8
M. Wt: 218.06 g/mol
InChI Key: LFXAECSQJSRSTP-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

“Methyl aminomethanimidothioate hydroiodide” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Methyl aminomethanimidothioate hydroiodide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme glycine N-methyltransferase, where this compound acts as a methyl donor . This interaction is crucial for the methylation of glycine, leading to the production of sarcosine. Additionally, this compound interacts with thiol-containing proteins, forming stable complexes that can modulate the activity of these proteins .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . It also affects gene expression by acting as a methyl donor in DNA methylation processes, thereby regulating the expression of genes involved in cell cycle control and apoptosis . Furthermore, this compound has been found to enhance cellular metabolism by increasing the production of ATP through its interaction with mitochondrial enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and proteins, altering their activity and function . For example, this compound inhibits the activity of the enzyme acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to increased neurotransmission . Additionally, this compound can activate certain transcription factors, such as NF-κB, by promoting their nuclear translocation and binding to DNA, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression . These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to enhance cognitive function and memory by increasing neurotransmission . At high doses, this compound can have toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . It is important to carefully control the dosage to avoid adverse effects in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the methionine cycle and the urea cycle . In the methionine cycle, it acts as a methyl donor, contributing to the synthesis of S-adenosylmethionine (SAM), a key methyl donor in various methylation reactions . In the urea cycle, this compound is involved in the detoxification of ammonia, leading to the production of urea . These metabolic pathways are essential for maintaining cellular homeostasis and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be actively transported into cells via amino acid transporters, where it accumulates in the cytoplasm and mitochondria . The compound can also bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of this compound can influence its biological activity and effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization is influenced by specific targeting signals and post-translational modifications . For example, this compound can be targeted to the mitochondria through a mitochondrial targeting sequence, where it interacts with mitochondrial enzymes to enhance ATP production . Additionally, its localization in the nucleus allows it to participate in DNA methylation and gene regulation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl aminomethanimidothioate hydroiodide can be synthesized through the reaction of methyl isothiocyanate with ammonium iodide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where methyl isothiocyanate and ammonium iodide are combined under optimized conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Methyl aminomethanimidothioate hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl aminomethanimidothioate hydroiodide involves its interaction with nucleophiles and electrophiles. The compound can donate or accept electrons, facilitating various chemical transformations. Its molecular targets include enzymes and proteins, where it can inhibit or activate specific biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Methyl aminomethanimidothioate hydroiodide is unique due to its combination of a thiourea group with an iodide ion, which imparts distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

methyl carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S.HI/c1-5-2(3)4;/h1H3,(H3,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXAECSQJSRSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2986-19-8 (Parent)
Record name Methylthiouronium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

218.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4338-95-8
Record name Carbamimidothioic acid, methyl ester, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4338-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylthiouronium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4338-95-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142512
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Record name S-methylthiouronium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.175
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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